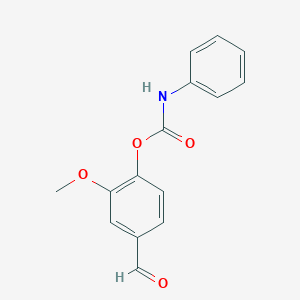
4-Formyl-2-methoxyphenyl phenylcarbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Formyl-2-methoxyphenyl phenylcarbamate is an organic compound with the molecular formula C15H13NO4 It is characterized by the presence of a formyl group, a methoxy group, and a phenylcarbamate moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Formyl-2-methoxyphenyl phenylcarbamate typically involves the reaction of 4-formyl-2-methoxyphenol with phenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
4-Formyl-2-methoxyphenol+Phenyl isocyanate→4-Formyl-2-methoxyphenyl phenylcarbamate
The reaction is usually conducted in an inert solvent such as dichloromethane or tetrahydrofuran, and the temperature is maintained at around 0-5°C to prevent side reactions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to enhance efficiency and yield. The reaction conditions are optimized to minimize waste and reduce production costs.
化学反应分析
Types of Reactions
4-Formyl-2-methoxyphenyl phenylcarbamate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed
Oxidation: 4-Carboxy-2-methoxyphenyl phenylcarbamate.
Reduction: 4-Hydroxymethyl-2-methoxyphenyl phenylcarbamate.
Substitution: Various substituted phenylcarbamates depending on the nucleophile used.
科学研究应用
4-Formyl-2-methoxyphenyl phenylcarbamate has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of specialty chemicals and materials.
作用机制
The mechanism of action of 4-Formyl-2-methoxyphenyl phenylcarbamate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The phenylcarbamate moiety may interact with hydrophobic pockets in biomolecules, influencing their activity and stability.
相似化合物的比较
Similar Compounds
- 4-Formyl-2-methoxyphenyl methylcarbamate
- 4-Formyl-2-methoxyphenyl ethylcarbamate
- 4-Formyl-2-methoxyphenyl butylcarbamate
Uniqueness
4-Formyl-2-methoxyphenyl phenylcarbamate is unique due to the presence of the phenyl group, which imparts distinct chemical and physical properties compared to its alkyl-substituted counterparts. The phenyl group enhances the compound’s stability and potential for interactions with aromatic systems in biological molecules.
生物活性
4-Formyl-2-methoxyphenyl phenylcarbamate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and applications based on recent research findings.
The synthesis of this compound typically involves the reaction between 4-formyl-2-methoxyphenol and phenyl isocyanate. The reaction is conducted under controlled conditions, often in inert solvents like dichloromethane or tetrahydrofuran, at low temperatures to minimize side reactions. The overall reaction can be summarized as follows:
The compound has a molecular formula of C15H13NO4 and exhibits various chemical reactivities, including oxidation, reduction, and substitution reactions, which can lead to the formation of different derivatives depending on the reagents used .
The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. The formyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. Additionally, the phenylcarbamate moiety may engage with hydrophobic pockets in biomolecules, influencing their stability and activity .
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit antimicrobial properties. For instance, studies have shown that related carbamate derivatives demonstrate significant activity against various bacterial strains, suggesting that this compound may also possess similar effects .
Case Studies and Research Findings
Several studies have explored the biological activities of carbamates, including those structurally related to this compound:
- Antimicrobial Studies : A recent investigation demonstrated that related carbamates effectively inhibited the growth of pathogenic bacteria in vitro. The study highlighted the importance of structural modifications in enhancing antimicrobial efficacy .
- Anti-cancer Potential : Research has indicated that certain carbamates can inhibit key enzymes involved in cancer progression. Although direct studies on this compound are lacking, its structural characteristics align with compounds known for anticancer activity .
- Pharmacological Profiling : In a pharmacological study, various phenylcarbamates were tested against a panel of protein kinases. Results indicated selective inhibition patterns that could be relevant for developing targeted therapies .
Comparative Analysis with Similar Compounds
属性
IUPAC Name |
(4-formyl-2-methoxyphenyl) N-phenylcarbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO4/c1-19-14-9-11(10-17)7-8-13(14)20-15(18)16-12-5-3-2-4-6-12/h2-10H,1H3,(H,16,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSHKVIUVCDGJSE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=O)OC(=O)NC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














